The compound is derived from benzoic acid, a simple aromatic carboxylic acid that is widely used in food preservation and as an industrial chemical. Its derivatives, including those with additional functional groups like hydroxymethyl and acetyloxy, are of interest for their enhanced biological activity and utility in various chemical reactions .
The synthesis of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- can be achieved through several methods. One common approach involves the acetylation of 5-hydroxymethylbenzoic acid using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under controlled temperature conditions to optimize yield and purity.
The molecular structure of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- features a benzene ring substituted with an acetyloxy group at the ortho position (2) and a hydroxymethyl group at the para position (5).
Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- can participate in various chemical reactions typical of carboxylic acids and esters:
The mechanism of action for benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- largely depends on its functional groups. The acetyloxy group enhances its lipophilicity, which may improve membrane permeability in biological systems.
Research indicates that derivatives like this compound exhibit potential analgesic and anti-inflammatory properties. The mechanism may involve modulation of pain pathways through inhibition of cyclooxygenase enzymes or other inflammatory mediators .
Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- possesses several notable physical and chemical properties:
This compound has several scientific applications:
The molecular architecture of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- positions it within a specialized subclass of NSAID-related compounds characterized by strategic benzoyl ring modifications. Its core structure retains the 2-acetyloxybenzoic acid motif fundamental to aspirin’s (acetylsalicylic acid) pharmacophore, which is known for irreversible acetylation of COX enzymes [2] [7]. However, the introduction of a hydroxymethyl (-CH₂OH) moiety at the C5 position represents a critical structural divergence. This modification alters electronic distribution, steric accessibility, and metabolic susceptibility compared to unsubstituted aspirin or other simple benzoic acid derivatives like 2-hydroxy-5-(hydroxymethyl)benzoic acid [6].
Crystallographic analyses of related benzoic acid derivatives, such as those isolated from marine fungi (e.g., Neosartorya quadricincta), reveal that substituents at the C5 position significantly influence molecular conformation, hydrogen-bonding networks, and crystal packing [1]. Specifically, the hydroxymethyl group’s capacity for hydrogen bonding (as both donor and acceptor) enhances solubility and facilitates interactions with biological macromolecules. This contrasts with aspirin’s C5 hydrogen, which offers no such functional capability. Furthermore, the C5 hydroxymethyl group provides a synthetic handle for further chemical derivatization, enabling the development of advanced prodrugs like NCX-4040 (NO-aspirin 2), where this group is esterified with nitric oxide-releasing nitrooxy moieties [3].
Compound Name | Molecular Formula | Substituent Position 2 | Substituent Position 5 | Key Pharmacological Feature | |
---|---|---|---|---|---|
Acetylsalicylic Acid (Aspirin) | C9H8O4 | -OC(O)CH₃ (Acetyloxy) | -H | Irreversible COX acetylation | |
2-Hydroxy-5-(hydroxymethyl)benzoic acid | C8H8O4 | -OH (Hydroxy) | -CH₂OH (Hydroxymethyl) | Metabolic precursor | |
Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- | C10H10O5 | -OC(O)CH₃ (Acetyloxy) | -CH₂OH (Hydroxymethyl) | Prodrug intermediate; Dual functionalization | |
NCX-4040 (NO-Aspirin derivative) | C16H13NO7 | -OC(O)CH₃ (Acetyloxy) | -CH₂ONO₂ (Nitrooxymethyl) | Nitric Oxide donation | [3] [4] |
Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- serves as a pivotal metabolic intermediate in the biotransformation pathways of nitric oxide (NO)-donating aspirin prodrugs, exemplified by compounds such as NCX-4040 (2-(acetyloxy)-4-[(nitrooxy)methyl]phenyl ester, benzoic acid; CAS 287118-97-2) [3] [4]. These next-generation prodrugs are engineered to release both the parent NSAID (aspirin) and therapeutic NO upon enzymatic activation, aiming to synergize anti-inflammatory, analgesic, and vasoprotective effects while circumventing aspirin’s gastrointestinal and cardiovascular liabilities.
The metabolic activation cascade initiates with enzymatic hydrolysis of the C2 acetyloxy group by carboxylesterases, yielding the intermediate 5-(hydroxymethyl)salicylic acid [4]. This hydrolysis step is common to aspirin metabolism but gains complexity due to the C5 hydroxymethyl group. Crucially, in prodrugs like NCX-4040, the hydroxymethyl group is pre-esterified with a nitrooxy moiety (-ONO₂). Consequently, the primary metabolic intermediate—benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-—is not typically observed during NCX-4040 metabolism in vivo. Instead, its structural role lies in representing the deacetylated core necessary for the subsequent critical activation step: the enzymatic or non-enzymatic liberation of NO from the nitrooxy group attached to the hydroxymethyl carbon.
This biotransformation pathway underscores the compound’s significance:
Prodrug | Initial Metabolic Step | Primary Intermediate | NO Release Step | Ultimate Active Metabolites | |
---|---|---|---|---|---|
NCX-4040 | Esterase cleavage of C2 acetate | 5-(Nitrooxymethyl)salicylic acid | Metabolic reduction / Hydrolysis of -CH₂ONO₂ | Salicylic acid + NO + 5-Formylsalicylic acid | |
Flusalazine (ND-07) | Hydrolysis / Decarboxylation | Not specified (Complex pathway) | Not Applicable (Non-NO donor) | Active moiety inhibiting mPGES-1 | [4] |
Research demonstrates that prodrugs leveraging this intermediate, like NCX-4040, exhibit potent analgesic and anti-inflammatory efficacy in preclinical models (e.g., acetic acid writhing, formalin test, carrageenan-induced paw edema) without inducing the gastric damage characteristic of aspirin or indomethacin, even at high doses [4]. This enhanced safety profile is directly attributed to the localized release of NO, which protects the gastric mucosa and modulates inflammation through cGMP-dependent pathways. The structural presence of the C5 hydroxymethyl group is therefore indispensable, acting as the molecular tether for NO donation and positioning benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- as a conceptual and metabolic bridge between classical NSAIDs and advanced therapeutic hybrids.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8